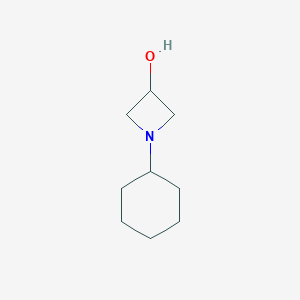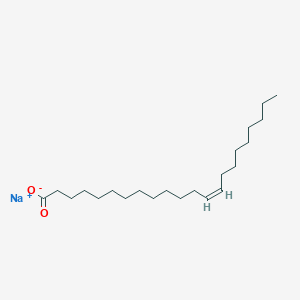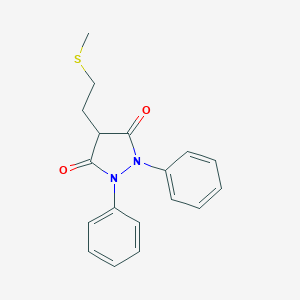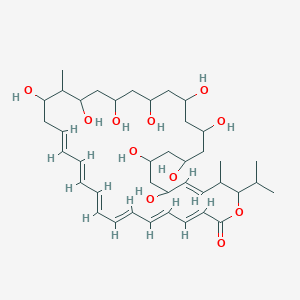
Dermostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dermostatin is a peptide that has been discovered to have potential therapeutic applications in the field of dermatology. It is a synthetic derivative of a natural peptide, tachykinin, which is found in the nervous system. Dermostatin has been shown to have anti-inflammatory properties, making it a promising candidate for treating various skin conditions.
Wirkmechanismus
Dermostatin exerts its anti-inflammatory effects by binding to the neurokinin-1 receptor, which is found on skin cells. This binding inhibits the release of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Dermostatin has been shown to have a number of biochemical and physiological effects on skin cells. It inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha, while increasing the production of anti-inflammatory cytokines such as interleukin-10. It also reduces the expression of adhesion molecules on skin cells, which play a role in the recruitment of inflammatory cells to the skin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dermostatin in lab experiments is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of inflammation. However, one limitation is that it has only been studied in animal models and its effectiveness in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on dermostatin. One area of interest is its potential use in combination with other anti-inflammatory agents for the treatment of skin conditions. Another area of research could explore the use of dermostatin in other inflammatory conditions outside of dermatology, such as inflammatory bowel disease. Finally, further studies are needed to determine the safety and efficacy of dermostatin in human clinical trials.
Synthesemethoden
Dermostatin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
Dermostatin has been extensively studied in vitro and in vivo for its potential therapeutic applications in dermatology. In vitro studies have shown that it has anti-inflammatory effects on skin cells, while in vivo studies have demonstrated its ability to reduce inflammation in animal models of skin conditions such as psoriasis and atopic dermatitis.
Eigenschaften
CAS-Nummer |
11120-15-3 |
|---|---|
Produktname |
Dermostatin |
Molekularformel |
C40H64O11 |
Molekulargewicht |
720.9 g/mol |
IUPAC-Name |
(3E,5E,7E,9E,11E,13E,33E)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+ |
InChI-Schlüssel |
LSYAYTGVPHMMBZ-VMYRXBQLSA-N |
Isomerische SMILES |
CC1/C=C/C(CC(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |
Synonyme |
Dermostatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



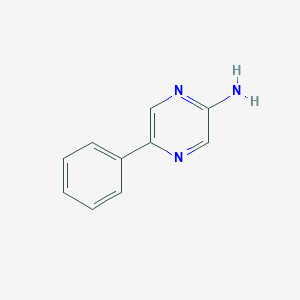
amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)
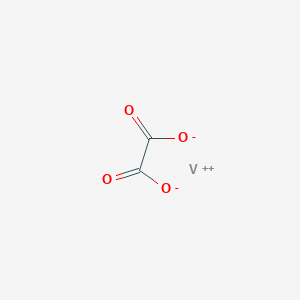




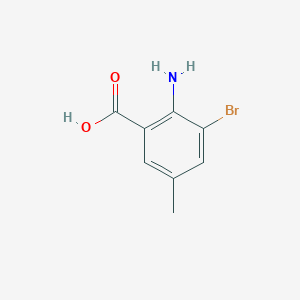
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
